molecular formula C7H10ClN3O B1355107 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol CAS No. 55662-19-6

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol

Cat. No.: B1355107
CAS No.: 55662-19-6
M. Wt: 187.63 g/mol
InChI Key: VKJXZBFICQTCHJ-UHFFFAOYSA-N
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Description

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol is a chemical compound with the molecular formula C7H10ClN3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyrimidine moiety attached to a propanol group through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol typically involves the reaction of 2-chloropyrimidine with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to remove impurities and achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol
  • 3-[2-Amino-6-(3-hydroxy-3,3-dimethylprop-1-yn-1-yl)pyrimidin-4-yl]-1,1-dimethylprop-2-yn-1-ol

Uniqueness

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol is unique due to its specific structural features, such as the chloropyrimidine moiety and the propanol group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[(2-chloropyrimidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-7-10-4-2-6(11-7)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJXZBFICQTCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dichloropyrimidine (4.5 g, 0.03 m) in an n-butanol (50 ml)-water (50 ml) mixture is reacted with 3-amino-1-propanol (4.5 g, 0.06 m) following the procedure of Example 1. After stirring at room temperature for 24 hours, water (200 ml) is added, the mixture is extracted with methylene chloride (3×200 ml), the combined organic extracts are washed well with water, dried, and concentrated. Recrystallization of the solid residue from methylene chloride/hexane yields 2.8 g of 2-chloro-4-(3-hydroxypropylamino)pyrimidine, m.p. 113°-114° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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